molecular formula C10H14N2O5 B2376129 4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid CAS No. 2248285-01-8

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid

Cat. No. B2376129
CAS RN: 2248285-01-8
M. Wt: 242.231
InChI Key: WHMVWIWTOYGIKT-UHFFFAOYSA-N
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Description

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid, also known as Mocimycin or MOC, is a potent antibiotic agent that has been used in scientific research for decades. It belongs to the class of oxazolomycins, which are known for their broad-spectrum activity against Gram-positive bacteria.

Scientific Research Applications

Synthesis and Transformations of Derivatives

Research has shown the successful synthesis of derivatives based on methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, leading to the creation of functional derivatives for further transformations. These processes involved the introduction of highly basic aliphatic amines into the oxazole structure and the incorporation of the oxazol-2-yl moiety into the oxazole ring (Prokopenko et al., 2010).

One-Pot Preparation and Synthesis

A one-pot synthesis approach for oxazol-5(4H)-ones from amino acids in aqueous solvents has been developed, demonstrating the use of specific reagents for the activation of carboxylic acids and the simplification of the procedure in aqueous solvents. Additionally, derivatives of 5-(triazinyloxy)oxazole have been synthesized by managing the basicity of the reaction system (Fujita & Kunishima, 2012).

Isoxazole- and Oxazole-Carboxylic Acid Derivatives Synthesis

The first reported synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization process has been a significant advancement. This process involved Fe(II)-catalyzed isomerization, leading to the formation of esters and amides, and the creation of transient azirines that can be further transformed into isoxazoles or oxazoles under specific conditions (Serebryannikova et al., 2019).

Photophysical and Antimicrobial Studies

Photophysical Properties of Oxazole Derivatives

Investigations into the photophysical properties of certain oxazole derivatives have shown promising results. These compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, suggesting their potential as fluorescent probes. Further studies have demonstrated the retention of fluorescence and solvent sensitivity when these oxazole derivatives are linked to peptide chains, expanding their potential applications (Ferreira et al., 2010).

Antimicrobial Activity of Benzoxazole Derivatives

Research into benzoxazole derivatives has revealed their antimicrobial potential. Synthesized compounds underwent various biochemical screenings, showing promising results as antimicrobial agents. This highlights the importance of structural variations in enhancing the bio-potential of these compounds and their relevance in medical research (Balaswamy et al., 2012).

properties

IUPAC Name

4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O5/c1-5-6(8(13)14)12-17-7(5)11-9(15)16-10(2,3)4/h1-4H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMVWIWTOYGIKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid

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